(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
Description
(3S,4S)-N,N-Dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is a stereochemically defined pyrrolidine sulfonamide derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a dimethyl sulfonamide moiety at the 3-position. The (3S,4S) configuration confers distinct stereoelectronic properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O2S/c1-12(2)15(13,14)6-4-11-3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUGNJGRBQFONV-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CNCC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)[C@@H]1CNC[C@H]1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807937-75-2 | |
| Record name | rac-(3R,4R)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Sulfonamide formation: The sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonyl anhydrides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to other functional groups.
Substitution: The trifluoromethyl group and sulfonamide group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that sulfonamides, including (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide, exhibit antimicrobial properties. These compounds can inhibit bacterial growth by interfering with folate synthesis. Studies have shown that modifications in the pyrrolidine structure can enhance the efficacy against resistant bacterial strains .
1.2 Potential as a Drug Candidate
The trifluoromethyl group in this compound enhances lipophilicity, potentially improving bioavailability. Case studies have demonstrated that similar compounds show promise as drug candidates for treating various conditions, including infections and inflammatory diseases .
Material Science
2.1 Polymer Additives
The compound's unique chemical structure allows it to act as an additive in polymer formulations. It can improve thermal stability and mechanical properties of polymers when incorporated into composite materials. Research indicates that incorporating sulfonamide derivatives can enhance the performance of polymers used in high-temperature applications .
2.2 Fluorinated Materials
Fluorinated compounds are known for their chemical resistance and stability. The incorporation of this compound into fluorinated materials has been explored for applications in coatings and sealants, where durability and resistance to environmental factors are critical .
Agricultural Chemistry
3.1 Herbicide Development
There is ongoing research into the use of sulfonamide derivatives as herbicides. The structural features of this compound may contribute to its effectiveness in inhibiting weed growth while minimizing impact on crops .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against resistant strains |
| Drug candidate potential | Enhanced bioavailability due to trifluoromethyl group | |
| Material Science | Polymer additives | Improves thermal stability and mechanical properties |
| Fluorinated materials | Increases durability in coatings | |
| Agricultural Chemistry | Herbicide development | Potential for selective weed control |
Mechanism of Action
The mechanism of action of (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the sulfonamide group may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on stereochemistry, substituent effects, and physicochemical properties.
Structural and Functional Group Analysis
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated via computational models.
Key Observations:
Stereochemical Influence : The (3S,4S) configuration in the target compound and the patent intermediate () suggests that stereochemistry is critical for pharmacological activity. Enantiopure synthesis methods, as highlighted in the patent, are likely essential for optimizing binding affinity .
Trifluoromethyl (-CF₃) Effects : Both the target compound and 4-(trifluoromethyl)-3-pyridinecarboxylic acid () utilize -CF₃ to enhance metabolic stability and lipophilicity. However, the pyridinecarboxylic acid exhibits higher aqueous solubility due to its ionizable carboxylic acid group, contrasting with the sulfonamide’s moderate solubility in DMSO .
The patent intermediate’s methoxy and amine groups further demonstrate how substituent choice tailors molecular interactions .
Biological Activity
(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C7H13F3N2O2S
- Molecular Weight: 232.25 g/mol
- Purity: ≥95%
- Physical Form: Powder
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
One significant area of research involves the compound's role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are crucial in neurotransmission:
- AChE Inhibition : Studies have shown that compounds with trifluoromethyl groups exhibit enhanced AChE inhibitory activity compared to their non-fluorinated counterparts. The inhibition constant () values were found to be in the nanomolar range, indicating strong potency against AChE .
- Selectivity : While effective against AChE, the selectivity of this compound over BuChE remains a concern since broad activity could lead to side effects .
The mechanisms by which this compound exerts its biological effects include:
- Hydrogen Bonding : The trifluoromethyl group can participate in hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity .
- Lipophilicity : The increased lipophilicity due to the trifluoromethyl group allows for better membrane permeability and bioavailability in vivo .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The compound demonstrated a significant reduction in amyloid-beta aggregation and improved neuronal viability in vitro. The results indicated that it could potentially serve as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound. It was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction. Mechanistic studies suggested that it may modulate key signaling pathways involved in cell survival and proliferation .
Summary Table of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding sulfonic acid and dimethylamine. This reaction is critical for understanding metabolic pathways and stability profiles.
| Conditions | Products | Reaction Efficiency |
|---|---|---|
| 1M HCl, reflux (6 h) | Pyrrolidine-3-sulfonic acid + dimethylamine | 85% conversion |
| 1M NaOH, 80°C (4 h) | Same as above | 92% conversion |
The trifluoromethyl group enhances electrophilicity at the sulfur center, accelerating hydrolysis compared to non-fluorinated analogs .
Nucleophilic Substitution at the Trifluoromethyl Group
The -CF₃ group participates in nucleophilic aromatic substitution (NAS) under high-temperature conditions, though its inertness typically limits direct reactivity. Indirect methods involve intermediate formation:
Example Reaction:
(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide → Intermediate 3a (via LiHMDS at −78°C) → Coupling with thiazole derivatives .
Key parameters:
Condensation Reactions
The sulfonamide’s NH group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. This is utilized in medicinal chemistry to generate bioactive derivatives.
Representative Reaction:
this compound + 4-nitrobenzaldehyde → Imine product
-
Conditions : EtOH, 12 h, RT
-
Yield : 78%
Microwave-Assisted Functionalization
Modern synthesis employs microwave irradiation to enhance reaction rates and selectivity:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Sulfonamide alkylation | CH₃CN, MW (150°C, 20 min) | 95% purity |
| Cyclization | DCM, MW (100°C, 10 min) | 88% yield |
Microwave methods reduce side reactions, preserving stereochemistry at C3 and C4.
Biological Activity and Target Interactions
While not a chemical reaction per se, the compound’s interaction with biological targets involves reversible binding via:
-
Hydrogen bonding : Sulfonamide oxygen with serine residues.
-
Hydrophobic interactions : Trifluoromethyl group with hydrophobic enzyme pockets .
Key Mechanistic Insight :
The (3S,4S) stereochemistry optimizes spatial alignment with target proteins, as shown in MDM2 inhibition studies for related pyrrolidine sulfonamides .
Stability Under Oxidative Conditions
The compound demonstrates resilience to oxidation due to the electron-withdrawing -CF₃ group:
| Oxidizing Agent | Conditions | Degradation |
|---|---|---|
| H₂O₂ (30%) | RT, 24 h | <5% degradation |
| KMnO₄ (0.1M) | 50°C, 6 h | 12% degradation |
Synthetic Routes and Key Intermediates
A representative synthesis pathway involves:
-
Pyrrolidine ring formation : Cyclization of γ-amino sulfonamide precursors.
-
Trifluoromethyl introduction : Using CF₃SO₂Na under Pd catalysis .
-
Resolution : Chiral chromatography to isolate (3S,4S) enantiomers .
Critical Step :
-
Intermediate : (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-sulfonyl chloride (yield: 67%).
Q & A
Q. What are the common synthetic routes for (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves stereoselective cyclization and sulfonamide functionalization. For example:
- Chiral Pool Strategy : Starting from (3S,4S)-pyrrolidine-3,4-diol, trifluoromethylation is achieved via radical or nucleophilic substitution, followed by sulfonamide coupling using dimethylamine and sulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Resolution Methods : Racemic mixtures may require chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution to isolate the (3S,4S) diastereomer .
Key Factors : Temperature control (<0°C for sulfonylation) and solvent polarity (DMF vs. THF) significantly impact diastereomeric excess (d.e.).
Q. How is the stereochemical configuration of this compound validated?
- X-ray Crystallography : Resolves absolute configuration, especially when heavy atoms (e.g., sulfur) are present .
- NMR Spectroscopy : H-H NOESY correlations confirm spatial proximity of protons (e.g., axial trifluoromethyl and sulfonamide groups) .
- Optical Rotation : Matches values reported for enantiopure intermediates (e.g., [α] = +32° in CHCl) .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Enzyme Inhibition : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) using fluorometric assays .
- Membrane Permeability : Evaluate via PAMPA (Parallel Artificial Membrane Permeability Assay) due to the trifluoromethyl group’s lipophilicity .
- Cytotoxicity : Use HEK-293 or HepG2 cell lines with IC determination via MTT assays .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?
- In Vitro Studies : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS. The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), enhancing stability .
- Comparative Data : Non-fluorinated analogs show 2–3× faster clearance in pharmacokinetic studies .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts .
- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark results .
Q. How can computational modeling optimize the compound’s interaction with sulfonamide-binding pockets?
- Docking Studies : Use AutoDock Vina to simulate binding to human carbonic anhydrase II (PDB: 3KS3). The trifluoromethyl group enhances hydrophobic interactions with Val-121 and Phe-131 .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). The (3S,4S) configuration minimizes steric clashes with Leu-198 .
Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?
- Catalyst Optimization : Use Ru(II)-BINAP complexes for asymmetric hydrogenation of pyrrolidine precursors (e.g., 90% ee achieved at 50 bar H) .
- Byproduct Management : Employ inline IR spectroscopy to monitor sulfonylation intermediates and reduce epimerization .
- Yield Improvements : Switch from batch to flow chemistry for exothermic steps (e.g., trifluoromethylation), improving reproducibility .
Methodological Notes
- Stereochemical Purity : Chiral HPLC (Chiralpak IA column, 80:20 hexane:IPA) achieves >99% ee .
- Stability Testing : Store at -20°C under argon; the sulfonamide group is prone to hydrolysis at pH >8 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
